molecular formula C17H21N3O2 B2822375 2-(1H-pyrrol-1-yl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]acetamide CAS No. 2034473-60-2

2-(1H-pyrrol-1-yl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]acetamide

Cat. No.: B2822375
CAS No.: 2034473-60-2
M. Wt: 299.374
InChI Key: VVKMRASFVMTVGZ-SHTZXODSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-pyrrol-1-yl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]acetamide is a complex organic compound that features a pyrrole ring, a pyridine ring, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrol-1-yl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole and pyridine intermediates, followed by their coupling with a cyclohexyl derivative under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial methods often optimize reaction conditions to minimize waste and maximize yield .

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrrol-1-yl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-(1H-pyrrol-1-yl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-pyrrol-1-yl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(1H-pyrrol-1-yl)pyridine: Shares the pyrrole and pyridine rings but lacks the cyclohexyl group.

    N-(4-pyridin-2-yloxycyclohexyl)acetamide: Contains the cyclohexyl and pyridine rings but lacks the pyrrole ring.

Uniqueness

The unique combination of the pyrrole, pyridine, and cyclohexyl groups in 2-(1H-pyrrol-1-yl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]acetamide imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-pyridin-2-yloxycyclohexyl)-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c21-16(13-20-11-3-4-12-20)19-14-6-8-15(9-7-14)22-17-5-1-2-10-18-17/h1-5,10-12,14-15H,6-9,13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKMRASFVMTVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CN2C=CC=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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